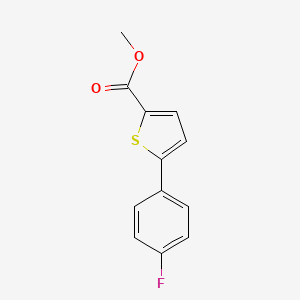

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate

概要

説明

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and thiophene-2-carboxylic acid.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with thiophene-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form 5-(4-fluorophenyl)thiophene-2-carboxaldehyde.

Esterification: The carboxaldehyde is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

化学反応の分析

Types of Reactions

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Medicinal Chemistry

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its unique structural features that allow it to interact with biological targets effectively.

- Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown efficacy against triple-negative breast cancer cells, reducing cell viability and proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Triple-negative breast cancer | 12.5 | Apoptosis induction |

| Hepatocellular carcinoma | 15.0 | Cell cycle arrest |

| Prostate cancer | 10.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX). This inhibition leads to a decrease in pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Decreased production |

| IL-6 | Reduced levels |

| COX-2 | Inhibition observed |

Antiviral Activity

Recent studies have explored the antiviral properties of thiophene derivatives similar to this compound. These compounds have shown activity against viruses such as Ebola, indicating their potential use in antiviral therapies.

Agrochemicals

The compound's structure allows it to serve as an intermediate in the synthesis of agrochemicals, specifically pesticides and herbicides. Its ability to modulate biological pathways makes it valuable for developing targeted agricultural products.

Case Study 1: Antitumor Efficacy

A study published in the journal Molecules evaluated the anticancer effects of this compound on various human cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell growth in a dose-dependent manner across multiple cancer types .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound resulted in a marked reduction of inflammatory cytokines in macrophage cultures, suggesting its utility in managing chronic inflammatory conditions .

作用機序

The mechanism of action of Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

類似化合物との比較

Similar Compounds

Methyl 5-phenylthiophene-2-carboxylate: Lacks the fluorine atom, which may result in different reactivity and binding properties.

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.

Uniqueness

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of organic molecules, making this compound particularly valuable in drug design and material science.

生物活性

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a fluorophenyl group and an ester functional group. The molecular formula is C11H9FOS. Its structural properties play a crucial role in its biological activities, particularly in interactions with biological targets.

In Vitro Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of thiophene derivatives, including this compound. Notably, a study reported significant cytotoxicity against various cancer cell lines, including murine leukemia (L1210), murine mammary carcinoma (FM3A), human T-lymphoblastoid leukemia (CEM), and human cervix carcinoma (HeLa) cells. The IC50 values for this compound ranged from 0.13 to 0.24 µM , indicating potent antiproliferative activity comparable to established chemotherapeutic agents like colchicine .

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. The presence of the para-fluoro group enhances binding affinity to tubulin, increasing the compound's efficacy .

Inhibition of COX and LOX Enzymes

Thiophene derivatives have also been investigated for their anti-inflammatory properties. This compound has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. One study reported an IC50 value of 29.2 µM against the 5-LOX enzyme, suggesting that modifications in its structure can lead to enhanced anti-inflammatory effects .

Cytokine Modulation

In addition to enzyme inhibition, this compound may modulate pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that it could significantly reduce the expression levels of these cytokines in activated monocytes, thereby contributing to its anti-inflammatory profile .

Summary of Biological Activities

Study on Antiproliferative Activity

In a comparative study involving several thiophene derivatives, this compound demonstrated superior activity against HeLa cells when compared to other derivatives lacking the para-fluoro substitution. The enhanced activity was attributed to improved interactions with tubulin due to steric effects introduced by the fluorine atom .

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of thiophene derivatives highlighted that this compound significantly downregulated cytokine levels in a lipopolysaccharide (LPS)-induced inflammation model using THP-1 monocytes, showcasing its therapeutic promise in inflammatory diseases .

特性

IUPAC Name |

methyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUPKAYZTRKSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。